Cefuroxime sodium
Overview
Description
Cefuroxime sodium salt is a second-generation cephalosporin antibiotic used to treat and prevent a variety of bacterial infections. It is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic. This compound salt is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .
Mechanism of Action
Target of Action
Cefuroxime sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The inhibition of cell wall synthesis disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis . This is due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . The bactericidal effect of this compound is primarily due to this disruption of cell wall synthesis .
Pharmacokinetics
This compound exhibits a mean ultimate serum half-life of 70 minutes, and about 33% to 50% of the drug binds to serum proteins . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . The drug is metabolically stable, with more than 95% of the administered dose being excreted in the urine as unchanged drug . The time to peak serum concentration varies depending on the route of administration .
Result of Action
The primary result of this compound’s action is the killing of bacteria or prevention of their growth . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lyse, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, drugs that reduce acidity in the stomach may reduce the absorption of cefuroxime . . These precautions can help ensure the optimal action of this compound in the body.
Safety and Hazards
Cefuroxime Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Cefuroxime Sodium is a second-generation cephalosporin indicated for infections caused by Gram-positive and Gram-negative microorganisms . New cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future thereby ensuring rational selection of antibiotics for various infections .
Biochemical Analysis
Biochemical Properties
Cefuroxime sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . This compound interacts with various enzymes and proteins, including beta-lactamases, which it is resistant to, allowing it to remain effective against beta-lactamase-producing bacteria .
Cellular Effects
This compound exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to the rupture of bacterial cell walls, resulting in the death of the bacteria . In addition to its bactericidal effects, this compound can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. By inhibiting cell wall synthesis, it interferes with the normal functioning of bacterial cells, ultimately leading to their demise .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall biosynthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis and death. This compound’s resistance to beta-lactamase enzymes further enhances its effectiveness against a wide range of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in bacterial populations and resistance patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic or adverse effects, including gastrointestinal disturbances and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug interacts with enzymes and cofactors involved in renal excretion, ensuring its efficient elimination from the body . This compound’s impact on metabolic flux and metabolite levels is minimal, as it is not extensively metabolized .
Transport and Distribution
This compound is widely distributed within cells and tissues. It is absorbed well from the gastrointestinal tract when administered as the axetil salt and is hydrolyzed to the active drug in the gastrointestinal mucosa . The drug achieves peak plasma concentrations within 2 hours of oral administration and 30 minutes of intramuscular administration . This compound is distributed to various body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It also crosses the blood-brain barrier, making it effective in treating central nervous system infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects. The drug targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting peptidoglycan synthesis and leading to cell lysis . This compound does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles within bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefuroxime sodium salt involves several steps. One method includes the addition of anhydrous methanol or alcohol, an aqueous solution of sodium lactate, and sodium iso-octoate to a vessel to obtain sodium liquid. In another vessel, acetone, water, and cefuroxime acid are added, followed by active carbon for stirring, decoloring, and filtering to obtain a filtrate of cefuroxime acid. The filtrate is then added to the sodium liquid, stirred to generate sedimentation, and filtered to obtain a wet product of this compound. The wet product is washed with a methanol/acetone mixed liquid or anhydrous alcohol/acetone mixed liquid, followed by washing with a solution of acetone, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound salt follows similar synthetic routes but on a larger scale. The process involves maintaining sterile conditions to ensure the product’s purity and suitability for medical use. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cefuroxime sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its stability and efficacy as an antibiotic.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound salt include sodium acetate, acetic acid, and acetonitrile. The reactions are typically carried out under controlled pH conditions, often using buffers to maintain the desired pH .
Major Products Formed: The major products formed from the reactions of this compound salt include its hydrolyzed forms and various degradation products. These products are analyzed to ensure the stability and efficacy of the antibiotic .
Scientific Research Applications
Cefuroxime sodium salt has a wide range of scientific research applications. In chemistry, it is used as a standard in the analysis of this compound salt residues in various samples. In biology and medicine, it is employed to study bacterial resistance mechanisms and the efficacy of antibiotics. In the pharmaceutical industry, this compound salt is used in the development and testing of new antibiotic formulations .
Comparison with Similar Compounds
Cefuroxime sodium salt is part of the cephalosporin class of antibiotics, which includes other compounds such as cefotaxime, ceftazidime, and ceftriaxone. Compared to these similar compounds, this compound salt has a broader spectrum of activity and is less susceptible to beta-lactamase degradation. This makes it particularly effective against beta-lactamase-producing bacteria .
List of Similar Compounds:- Cefotaxime
- Ceftazidime
- Ceftriaxone
- Cephalothin
- Cefmetazole
- Cefpodoxime
Properties
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOHUPGIOGTKV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4NaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56238-63-2 | |
Record name | Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefuroxime Sodium exert its antibacterial activity?
A: this compound, a second-generation cephalosporin antibiotic, acts as a bactericidal agent by interfering with bacterial cell wall synthesis. [] It specifically inhibits the transpeptidation reaction involved in peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of bacterial cell walls. [] This disruption leads to cell lysis and bacterial death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H15N4NaO8S. Its molecular weight is 446.39 g/mol.
Q3: Are there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been employed to characterize this compound, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Studies have reported the UV-Vis absorption maxima, IR spectral bands, and NMR chemical shifts, providing valuable information about the compound's structure. [, , ]
Q4: Is this compound compatible with other commonly used intravenous fluids?
A: Research has demonstrated the compatibility of this compound with various intravenous fluids, including 0.9% Sodium Chloride Injection, 5% Glucose Solution, and Lactated Ringer's Solution. Studies have shown that the drug remains stable in these solutions for specific time periods at different temperatures. [, , ]
Q5: What is the stability profile of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions is influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the drug undergoes degradation at elevated temperatures and under alkaline conditions. [] Neutral pH conditions generally offer greater stability. []
Q6: How does the reconstitution process impact the stability of this compound for injection?
A: Studies have shown that factors like particle size distribution, hygroscopicity, moisture content, and wettability of the this compound powder can influence the reconstitution time. [] These variables should be carefully controlled during manufacturing to ensure complete reconstitution before administration. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound primarily functions as an antibiotic and does not exhibit significant catalytic properties. Its primary mechanism of action revolves around inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing specific chemical reactions.
Q8: Have any computational studies been conducted on this compound?
A8: While there are currently no widely published studies on this compound using QSAR models or simulations, researchers could potentially employ these techniques to investigate the drug's interactions with its target enzyme and predict the properties of potential derivatives.
Q9: What are some strategies for improving the stability and bioavailability of this compound formulations?
A: Researchers are exploring various strategies to enhance the stability and bioavailability of this compound, such as the development of microspheres for rectal delivery [], and investigating different crystal forms to potentially improve stability and other pharmaceutical properties. []
Q10: Are there any specific SHE (Safety, Health, and Environment) considerations associated with this compound?
A10: As with all pharmaceuticals, manufacturing and handling of this compound require adherence to relevant SHE regulations. This includes appropriate waste management practices to minimize environmental impact and ensure worker safety.
Q11: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A: Studies in goats have shown that this compound is rapidly absorbed and distributed following intramuscular administration, reaching peak serum concentrations within hours. [] It has a relatively short elimination half-life and is primarily excreted in urine. []
Q12: Are there any known mechanisms of resistance to this compound?
A: Resistance to this compound can arise from mechanisms such as the production of beta-lactamases, which hydrolyze the beta-lactam ring essential for its activity, and alterations in penicillin-binding proteins (PBPs), the drug's target site. []
Q13: Are there any ongoing efforts to develop targeted delivery systems for this compound?
A: While not extensively explored, researchers have investigated microspheres as a potential approach to achieve targeted rectal delivery of this compound. []
Q14: How is this compound typically analyzed in biological samples and pharmaceutical formulations?
A: Various analytical methods have been developed and validated for the determination of this compound, including high-performance liquid chromatography (HPLC) [, , , , ] and flow-injection chemiluminescence. [] These methods offer sensitivity, specificity, and reliability in quantifying the drug.
Q15: How does the solubility of this compound in different solvents impact its formulation and delivery?
A: The solubility of this compound varies in different solvents, which is a crucial factor influencing its formulation and delivery. Studies have investigated its solubility in pure water and binary liquid mixtures, providing valuable data for optimizing pharmaceutical formulations. []
Q16: What are the key considerations for ensuring the quality control of this compound products?
A16: Stringent quality control measures are essential throughout the manufacturing process of this compound. This includes monitoring critical parameters such as purity, potency, sterility, and stability to guarantee product safety and efficacy.
Q17: Are there any known immunological concerns associated with this compound?
A: While this compound is generally well-tolerated, hypersensitivity reactions can occur, as with any medication. These reactions are often mediated by the immune system and can manifest as skin rashes or, in rare cases, more severe allergic responses. [, ]
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